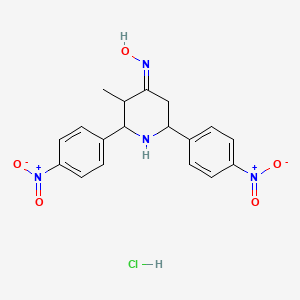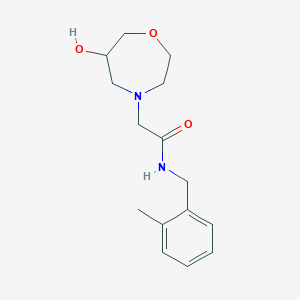![molecular formula C22H23NO3 B5545134 N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, a neurotransmitter that plays a crucial role in the regulation of neuronal activity in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced inhibitory neurotransmission and potential therapeutic benefits.
Scientific Research Applications
Fluorescent Sensing Films :
- A study demonstrated the derivatization of naphthalene diimide (NDI) into a fluorescent molecular gel used for aniline vapor detection. This modification created a photochemically stable compound, showing the potential for developing high-performance sensing films (Fan et al., 2016).
Crystal Structure Analysis :
- Research on N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide, revealed their crystal structure. This insight is crucial for understanding the molecular conformation and interactions of similar compounds (Özer et al., 2009).
Bio-Based Polyamide Synthesis :
- A bio-based polyamide synthesized from dimethyl furan-2,5-dicarboxylate and 1,3-cyclohexanedimethanamine highlights the application of furamide derivatives in creating new materials with specific properties like high glass transition temperature and solubility in certain solvents (Mao et al., 2021).
Catalyst Development :
- A catalyst composed of Pd nanoparticles on mesoporous graphitic carbon nitride demonstrated high activity in the selective formation of cyclohexanone, an important intermediate in chemical industries. This research indicates the potential use of furamide derivatives in catalyst development (Wang et al., 2011).
Drug Synthesis and Characterization :
- Studies on the synthesis and characterization of various cyclohexanecarboxamide derivatives offer insights into their potential applications in pharmaceutical research. This includes exploring their chemical properties and potential as building blocks in drug development (Bish et al., 2010).
Organic Reaction Studies :
- Research on the Baylis-Hillman reaction, involving cyclohexenone and benzaldehyde, showcases the reactivity of cyclohexane derivatives in organic synthesis. This is significant for understanding chemical reactions and developing new synthetic methods (Aggarwal et al., 2002).
Fungicide Development :
- The specific activity of substituted 3-furamides, including N-cyclohexyl-x-methyl-3-furamides, against Basidiomycetes was explored. This indicates their potential use in developing fungicides and understanding their mode of action (Pommer & Zeeh, 1977).
Polyimide Materials :
- Studies on polyimides based on ether-linked cyclohexyldiamine reveal their application in creating materials with specific thermal and electrical properties. This is crucial for applications in aerospace and liquid crystal displays (Revathi et al., 2015).
Future Directions
properties
IUPAC Name |
N-cyclohexyl-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c24-22(23-17-9-2-1-3-10-17)21-14-13-18(26-21)15-25-20-12-6-8-16-7-4-5-11-19(16)20/h4-8,11-14,17H,1-3,9-10,15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMDILRCBAIUGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1-piperazinecarboxylate oxalate](/img/structure/B5545060.png)
![N-[(3S*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5545067.png)
![1-(2,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5545071.png)


![1-[(8-fluoro-2-quinolinyl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5545097.png)
![N-[1-(4-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5545104.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![4-{3-[2-(1H-imidazol-1-yl)ethoxy]phenyl}-2-methylpyridine](/img/structure/B5545137.png)
![3-(3-methoxyphenyl)-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B5545144.png)
